5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. This compound is characterized by its phenyl and thiophen-2-ylmethyl groups attached to the oxadiazole ring, making it a unique and potentially biologically active molecule.
Scientific Research Applications
5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives, which share structural similarities with this compound, are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including cytotoxic effects on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Core: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiophen-2-ylmethyl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, thiols, and suitable solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines, alkanes.
Substitution: Amides, esters, ethers.
Comparison with Similar Compounds
5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a heterocyclic ring with sulfur and nitrogen atoms and exhibit diverse biological activities.
Indoles: These compounds contain a benzene ring fused to a pyrrole ring and are known for their wide range of biological activities.
Oxadiazoles: Other oxadiazole derivatives with different substituents can have varying biological and chemical properties.
The uniqueness of this compound lies in its specific combination of phenyl and thiophen-2-ylmethyl groups, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMFLCSGIQDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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